3-Oxopropanamide

Polyurethane Aldehyde Scavenger VOC Reduction

3-Oxopropanamide (CAS 5735-86-4), also known as malonaldehydamide or formylacetamide, is a low molecular weight (87.08 g/mol) aliphatic β-ketoamide with the molecular formula C3H5NO2. Its structure features a terminal aldehyde group and a primary amide group connected by a methylene carbon.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 5735-86-4
Cat. No. B3053983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopropanamide
CAS5735-86-4
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC(C=O)C(=O)N
InChIInChI=1S/C3H5NO2/c4-3(6)1-2-5/h2H,1H2,(H2,4,6)
InChIKeyOFZFFIDUIUEPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxopropanamide (CAS 5735-86-4) for Industrial and Research Procurement: Baseline Chemical Profile and Key Identifiers


3-Oxopropanamide (CAS 5735-86-4), also known as malonaldehydamide or formylacetamide, is a low molecular weight (87.08 g/mol) aliphatic β-ketoamide with the molecular formula C3H5NO2 . Its structure features a terminal aldehyde group and a primary amide group connected by a methylene carbon . Key physicochemical properties include a predicted boiling point of 275.3±23.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and a calculated LogP of -1.19 . This compound is procured primarily as a reactive intermediate in organic synthesis, with applications spanning heterocyclic chemistry, polyurethane manufacturing, and food science research .

Why 3-Oxopropanamide Cannot Be Replaced by Generic β-Ketoamide Analogs: A Procurement Decision Framework


The 3-oxopropanamide core is not a commodity chemical amenable to simple substitution. Its utility is dictated by a unique combination of three structural features—a terminal aldehyde, a primary amide, and an active methylene—that confer orthogonal reactivity profiles not simultaneously present in close analogs such as 2-cyanoacetamide, ethyl pyruvate, or malonamide . The terminal aldehyde enables covalent scavenging of nucleophiles (e.g., amines) and participation in condensation reactions; the primary amide provides hydrogen-bonding capacity distinct from N-substituted derivatives; and the active methylene supports keto-enol tautomerization critical for heterocycle formation . Replacing this core with a seemingly similar building block (e.g., a β-ketoester or a cyanoacetamide) fundamentally alters reaction outcomes, substrate recognition by enzymes, and final material properties . The evidence below quantifies these substitution liabilities.

Quantitative Differentiation Evidence for 3-Oxopropanamide: Head-to-Head Data vs. Closest Analogs


Differential Aldehyde Scavenging in Polyurethane Foams: 3-Oxopropanamide vs. Sodium Borohydride

In polyurethane foam manufacturing, 3-oxopropanamide functions as a reactive aldehyde scavenger that becomes covalently incorporated into the polymer matrix during curing, unlike traditional reducing agents such as sodium borohydride (NaBH4) which remain unbound and suffer from rapid deactivation and poor storage stability in aqueous solutions [1][2]. This incorporation is enabled by the compound's reactivity toward isocyanate groups, a feature absent in NaBH4 and many amine-based scavengers [1].

Polyurethane Aldehyde Scavenger VOC Reduction Polymer Chemistry

Retro-Amide Side Chain Substrate Recognition by β-Lactamases: Malonamate Core vs. Phenaceturate Core

The malonamate core (derived from 3-oxopropanamide) functions as a substrate for serine β-lactamases despite containing a retro-amide side chain, a structural isomer of the classical phenaceturate side chain found in β-lactam antibiotics [1][2]. Molecular modeling indicates that the retro-amide group forms a hydrogen bond with the conserved lysine-67 residue in the active site of the Enterobacter cloacae P99 β-lactamase, enabling turnover by the same catalytic machinery as 'normal' substrates [1]. In contrast, the phenaceturate core utilizes a different hydrogen-bonding orientation to backbone carbonyls and the asparagine side chain of the S(Y)XN motif [2].

β-Lactamase Antibiotic Resistance Enzyme Substrate Medicinal Chemistry

Differentiation in Neuroprotective Oxopropanamide Derivatives: DEOPA vs. Ethyl Pyruvate in Ischemic Stroke Model

N,N-Diethyl-2-oxopropanamide (DEOPA), a bioisostere of ethyl pyruvate (EP) containing the 2-oxopropanamide core, demonstrates significantly greater neuroprotective potency than EP in a rat middle cerebral artery occlusion (MCAO) model of ischemic stroke [1]. When administered intravenously at 5 mg/kg at 6 hours post-surgery, DEOPA suppressed infarct formation, ameliorated neurological and sensory/motor deficits, and inhibited microglial activation and neutrophil infiltration more effectively than EP [1].

Neuroprotection Ischemic Stroke Anti-inflammatory Bioisostere

3-Oxopropanamide as a Reactive Intermediate for Heterocyclic Synthesis vs. Alternative Building Blocks

3-Oxopropanamide derivatives participate in cyclocondensation reactions with α-oxoketenes to yield pyrimidinone derivatives and N-(1,3-benzothiazol-2-yl)-3-oxopropanamide derivatives in good yields [1]. This reactivity is distinct from that of cyanoacetamide-based building blocks, which typically undergo Knoevenagel condensations rather than cycloadditions with α-oxoketenes. The aldehyde functionality of 3-oxopropanamide enables direct trapping of reactive carbonyl species in Maillard reaction pathways, a mechanism exploited for reducing toxic heterocyclic amine formation in food systems [2].

Heterocyclic Synthesis α-Oxoketene Pyrimidinone Benzothiazole

In Vitro Inhibition of Heterocyclic Amine Formation in Food Systems

3-Oxopropanamide has been shown to inhibit the formation of heterocyclic amines (HCAs) in vitro . In Maillard reaction pathways, polyphenols and related compounds can react directly with 3-oxopropanamide, diverting it from pathways involving 3-aminopropanamide (3-APA) deamination, thereby reducing acrylamide formation [1]. This reactivity toward reactive carbonyl species distinguishes 3-oxopropanamide from inert food additives that lack carbonyl-scavenging capacity.

Food Safety Heterocyclic Amines Maillard Reaction Acrylamide

Validated Application Scenarios for 3-Oxopropanamide Procurement Based on Quantitative Differentiation Evidence


Polyurethane Foam Manufacturing: Reactive Aldehyde Scavenger for Permanent VOC Reduction

Procure 3-oxopropanamide for integration into polyurethane foam formulations as a reactive aldehyde scavenger. Unlike sodium borohydride or amine-based scavengers that remain unbound and suffer from stability issues, 3-oxopropanamide reacts with isocyanate groups during curing, becoming covalently incorporated into the polymer matrix and providing permanent aldehyde reduction without compromising foam physical properties [1].

β-Lactamase Research: Retro-Amide Substrate for Mechanistic and Inhibitor Development Studies

Use 3-oxopropanamide-derived malonamates as retro-amide substrates for class A and class C serine β-lactamases. The distinct hydrogen-bonding interaction with Lys-67 in the P99 β-lactamase active site offers an alternative scaffold for designing mechanism-based inhibitors and transition-state analogs, particularly where classical phenaceturate-based compounds fail due to N-alkylation intolerance [1][2].

Neuroinflammation and Ischemic Stroke Research: 2-Oxopropanamide Bioisosteres with Superior Potency to Ethyl Pyruvate

Select 2-oxopropanamide-based bioisosteres (DEOPA, DIPOPA) for neuroprotection studies in ischemic stroke models. These compounds demonstrate far greater efficacy than ethyl pyruvate in suppressing infarct formation, microglial activation, and neutrophil infiltration in rat MCAO models, with effects attributable to NF-κB pathway inhibition [1].

Heterocyclic Synthesis: α-Oxoketene Cyclocondensation Partner for Pyrimidinone and Benzothiazole Derivatives

Employ 3-oxopropanamide derivatives as reaction partners for α-oxoketenes generated from acyl-substituted Meldrum's acids or 1,3-dioxin-4-ones to synthesize pyrimidinones and N-(benzothiazol-2-yl)-3-oxopropanamide derivatives. This cyclocondensation pathway is complementary to Knoevenagel condensation routes using cyanoacetamide, enabling access to distinct heterocyclic scaffolds [1].

Technical Documentation Hub

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